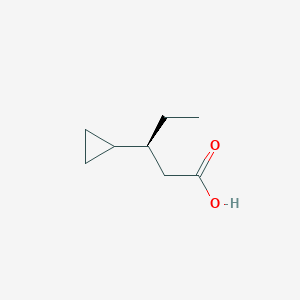
(S)-3-Cyclopropylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Cyclopropylpentanoic acid is an organic compound characterized by a cyclopropyl group attached to the third carbon of a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-cyclopropylpentanoic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to insert a methylene group into an alkene, forming the cyclopropane ring . Another approach involves the use of diazomethane in the presence of a catalyst to achieve the cyclopropanation .
Industrial Production Methods: Industrial production of (3S)-3-cyclopropylpentanoic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Cyclopropylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The cyclopropyl ring can participate in substitution reactions, leading to the formation of different substituted cyclopropyl derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3S)-3-Cyclopropylpentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3S)-3-cyclopropylpentanoic acid involves its interaction with molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways, making it a valuable tool in medicinal chemistry and pharmacology .
Comparison with Similar Compounds
- Cyclopropylacetic acid
- Cyclopropylpropanoic acid
- Cyclopropylbutanoic acid
Comparison: Compared to these similar compounds, (3S)-3-cyclopropylpentanoic acid has a longer carbon chain, which can affect its physical and chemical properties.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S)-3-cyclopropylpentanoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
SBEZEGHEYTZTMU-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)O)C1CC1 |
Canonical SMILES |
CCC(CC(=O)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















